Structural Differentiation: Unique 2-Bromo-5-Fluoro Substitution Pattern on a Cyclopentyl Benzamide Scaffold
The target compound possesses a specific 2-bromo-5-fluoro substitution pattern on the benzamide ring, which is distinct from the most closely related commercial analogs [1]. The presence of both bromine and fluorine atoms at these specific positions creates a unique electronic and steric profile not found in the non-fluorinated analog (2-bromo-N-cyclopentylbenzamide, CAS 326899-55-2) or regioisomers like 3-bromo-N-cyclopentyl-2-fluorobenzamide . While no direct biological assay data is publicly available for this exact compound, the structural difference is quantifiable in terms of molecular weight, atom count, and halogen positioning.
| Evidence Dimension | Molecular Structure and Halogen Substitution Pattern |
|---|---|
| Target Compound Data | 2-bromo-5-fluoro-N-cyclopentylbenzamide (C12H13BrFNO; MW 286.14) |
| Comparator Or Baseline | 2-bromo-N-cyclopentylbenzamide (CAS 326899-55-2, C12H14BrNO; MW 268.15) and 3-bromo-N-cyclopentyl-2-fluorobenzamide |
| Quantified Difference | Presence of a 5-fluoro substituent adds 18.00 Da (fluorine atomic mass) and alters electron density vs. the non-fluorinated analog; regioisomeric shift of bromine from 2- to 3-position changes molecular shape and dipole moment. |
| Conditions | Structural comparison based on IUPAC name, molecular formula, and calculated properties |
Why This Matters
This distinct substitution pattern is a critical variable in SAR campaigns; procurement of an incorrect regioisomer or analog will yield irrelevant binding and activity data.
- [1] CAS Common Chemistry. (2024). Benzamide, 2-bromo-N-cyclopentyl-5-fluoro-. American Chemical Society. View Source
